Boc-3-Methoxy-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

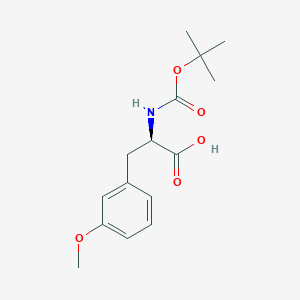

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHDMZILHKRUGN-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679354 | |

| Record name | N-(tert-Butoxycarbonyl)-3-methoxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261380-37-4 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261380-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-3-methoxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-3-Methoxy-D-phenylalanine: Properties, Structure, and Applications

Executive Summary: Boc-3-Methoxy-D-phenylalanine is a non-canonical amino acid derivative crucial for advanced peptide synthesis and drug development. Its unique structural features—the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the D-chiral configuration, and the electron-donating methoxy group on the phenyl ring—offer strategic advantages in creating novel peptidomimetics with enhanced stability, conformational rigidity, and modified binding affinities. This guide provides an in-depth analysis of its chemical properties, structural characteristics, and core applications, serving as a technical resource for researchers and scientists in medicinal chemistry and pharmacology.

Introduction: The Role of Modified Amino Acids in Drug Discovery

Modern drug development increasingly relies on non-canonical amino acids to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability. This compound emerges as a valuable building block in this context. The incorporation of a D-enantiomer enhances resistance to enzymatic degradation, while the methoxy substituent allows for fine-tuning of electronic and steric properties, influencing molecular interactions and pharmacological profiles. The Boc group provides robust protection of the α-amine during peptide synthesis, which can be selectively removed under mild acidic conditions, making it a cornerstone of synthetic peptide chemistry[1][2].

Core Physicochemical and Structural Properties

This compound is a white to off-white solid, whose identity and purity are defined by a combination of physical constants and spectroscopic data. These properties are fundamental for its application in precise synthetic protocols.

Key Chemical Identifiers and Properties

A summary of the essential chemical data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 261380-37-4 | [3][4] |

| Molecular Formula | C15H21NO5 | [3][4][5] |

| Molecular Weight | 295.33 g/mol | [3][4][5] |

| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid | N/A |

| Appearance | White to off-white solid | [6][7] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | 2-8°C, keep dry and well-ventilated | [6][7] |

Structural Analysis

The structure of this compound is defined by three key functional domains:

-

The Boc Protecting Group: A tert-butyloxycarbonyl group attached to the α-amine. Its bulkiness and electronic properties make it stable to a wide range of reagents, yet it is easily cleaved by acids like trifluoroacetic acid (TFA)[8].

-

The D-Chiral Center: The stereochemistry at the α-carbon is 'D' (or R configuration), which is crucial for synthesizing peptides with increased resistance to proteolysis.

-

The 3-Methoxyphenyl Side Chain: The methoxy group at the meta-position of the phenyl ring modifies the electronic nature of the side chain, potentially altering binding interactions in a target protein.

Below is a diagram illustrating the key functional components of the molecule.

Caption: Key functional domains of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. The workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

The Boc Deprotection Step: A Critical Protocol

The removal of the Boc group is a critical step that must be efficient and selective to avoid side reactions. The standard and most reliable method involves treatment with trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM).

Mechanism of Deprotection:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).

-

Cleavage: This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation and formation of a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine of the amino acid[8][9].

Experimental Protocol: Boc Deprotection

This protocol is a representative example and should be optimized based on the specific peptide sequence and resin.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.

-

Pre-wash: Wash the resin with DCM (3x).

-

Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature[10]. The evolution of CO2 gas may be observed.

-

Washing: Filter the deprotection solution and wash the resin thoroughly with DCM (3-5x) to remove residual acid.

-

Neutralization: Neutralize the resulting ammonium salt by washing with a 10% solution of diisopropylethylamine (DIPEA) in DCM until a neutral pH is achieved.

-

Final Wash: Wash the resin again with DCM (3x) to prepare for the next coupling step.

The following diagram illustrates the core logic of incorporating this compound into a growing peptide chain.

Caption: Workflow for a single coupling cycle using this compound in SPPS.

Quality Control and Spectroscopic Analysis

Ensuring the identity and purity of this compound is paramount for successful synthesis. A combination of chromatographic and spectroscopic techniques is employed for quality assurance.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to confirm enantiomeric purity (typically ≥98%), while reverse-phase HPLC is used to assess chemical purity[6][7].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides a unique fingerprint. Key signals include a singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety, aromatic protons on the phenyl ring, and the methoxy group singlet[1][11].

-

¹³C NMR: Confirms the carbon skeleton, with characteristic peaks for the Boc group's quaternary carbon (~80 ppm) and carbonyl carbon (~153-155 ppm)[1][11].

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (295.33 Da)[5].

Safety, Handling, and Storage

Safety Precautions

While not classified as a hazardous substance under most regulations, standard laboratory safety practices should be followed.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes[5][12]. Avoid formation of dust and aerosols[5].

-

Health Effects: May cause skin, eye, and respiratory tract irritation upon direct contact or inhalation[12].

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically at 2-8°C[6][7].

-

Incompatibilities: Avoid strong oxidizing agents and strong acids, which can compromise the compound's integrity[12].

Conclusion

This compound is a sophisticated and highly valuable reagent for modern peptide chemistry. Its well-defined structural features provide medicinal chemists with a powerful tool to design and synthesize peptides with improved therapeutic properties. A thorough understanding of its chemical properties, coupled with adherence to established protocols for its use and handling, is essential for leveraging its full potential in the development of next-generation peptide-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. calpaclab.com [calpaclab.com]

- 4. 261380-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. commonorganicchemistry.com [commonorganicchemistry.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

Synthesis of Boc-3-Methoxy-D-phenylalanine: An In-depth Technical Guide

Introduction: The Significance of Boc-3-Methoxy-D-phenylalanine in Modern Drug Discovery

Non-natural amino acids are critical components in the design of novel therapeutics, offering scaffolds that can enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. Among these, D-phenylalanine derivatives are of particular interest. This compound, a protected form of 3-Methoxy-D-phenylalanine, serves as a valuable building block in the synthesis of peptidomimetics and other complex pharmaceutical agents. The methoxy group on the phenyl ring can introduce favorable electronic and steric properties, potentially leading to improved target engagement and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, intended for researchers and professionals in drug development and medicinal chemistry.

Strategic Approaches to Synthesis: A Multi-faceted Overview

The synthesis of this compound can be broadly categorized into two strategic approaches:

-

Sequential Synthesis: This classic and robust approach involves the initial synthesis of the target amino acid, 3-Methoxy-D-phenylalanine, followed by the protection of the amino group with the Boc moiety. The key challenge in this strategy lies in the enantioselective synthesis of the D-amino acid.

-

Convergent Synthesis: In this approach, the stereocenter and the Boc-protected amine are introduced in a more integrated fashion, often from a prochiral precursor. This can offer advantages in terms of step economy.

This guide will delve into the practical execution of these strategies, providing both theoretical grounding and actionable experimental protocols.

Part 1: Sequential Synthesis Pathways

The sequential synthesis of this compound hinges on the efficient production of 3-Methoxy-D-phenylalanine. Three primary methodologies for achieving this are detailed below.

Methodology 1A: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely adopted industrial method for the synthesis of chiral amino acids.[2] The general strategy involves the hydrogenation of a prochiral α,β-unsaturated amino acid precursor in the presence of a chiral transition metal catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand.[3]

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of α-Acetamido-3-methoxycinnamic acid

-

To a stirred solution of 3-methoxybenzaldehyde (1.0 eq) in acetic anhydride (3.0 eq), add N-acetylglycine (1.2 eq) and anhydrous sodium acetate (1.0 eq).

-

Heat the mixture to 100-110 °C for 2-3 hours.

-

Cool the reaction mixture and add water to precipitate the azlactone intermediate.

-

Hydrolyze the azlactone by refluxing with aqueous acetone to yield α-acetamido-3-methoxycinnamic acid.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water).

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve α-acetamido-3-methoxycinnamic acid (1.0 eq) in a degassed solvent such as methanol or ethanol.

-

Add a chiral rhodium catalyst, for example, [Rh(COD)(R,R-DIPAMP)]BF4 (0.01-1 mol%).

-

Pressurize the reactor with hydrogen gas (typically 1-10 atm) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Remove the catalyst by passing the solution through a short plug of silica gel.

-

Evaporate the solvent to obtain N-acetyl-3-methoxy-D-phenylalanine.

Step 3: Deacetylation

-

Reflux the N-acetyl-3-methoxy-D-phenylalanine from the previous step in aqueous HCl (e.g., 3 M) for several hours.

-

Cool the solution and neutralize with a base (e.g., NaOH or NH4OH) to precipitate the free amino acid.

-

Filter and wash the product with cold water, then dry under vacuum to yield 3-Methoxy-D-phenylalanine.

Step 4: Boc Protection

-

Dissolve 3-Methoxy-D-phenylalanine (1.0 eq) in a mixture of dioxane and water (1:1).

-

Add a base such as sodium hydroxide or triethylamine (1.5-2.0 eq) and stir until the amino acid is fully dissolved.

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.5 eq) portion-wise.[]

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1 M HCl or citric acid) and extract the product with an organic solvent like ethyl acetate.[5]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

| Parameter | Typical Value |

| Catalyst Loading | 0.01 - 1 mol% |

| Hydrogen Pressure | 1 - 10 atm |

| Temperature | 20 - 50 °C |

| Enantiomeric Excess | >95% |

| Overall Yield | 60 - 80% |

Table 1: Typical parameters for the asymmetric hydrogenation pathway.

Methodology 1B: Enzymatic Resolution of Racemic 3-Methoxyphenylalanine

Enzymatic resolution is a highly selective method for separating enantiomers, leveraging the stereospecificity of enzymes.[6] This approach begins with the synthesis of racemic DL-3-methoxyphenylalanine, followed by enzymatic resolution to isolate the D-enantiomer.

Conceptual Workflow:

Figure 2: Conceptual workflow for the synthesis of this compound via enzymatic resolution.

Experimental Protocol: Enzymatic Resolution

Step 1: Synthesis of N-Acetyl-DL-3-methoxyphenylalanine

-

Synthesize racemic DL-3-methoxyphenylalanine using standard methods, such as the Strecker synthesis starting from 3-methoxybenzaldehyde.

-

Suspend DL-3-methoxyphenylalanine in water and add acetic anhydride and a base (e.g., NaOH) to maintain a slightly alkaline pH.

-

Stir the reaction at room temperature until complete.

-

Acidify the solution to precipitate N-acetyl-DL-3-methoxyphenylalanine, which is then filtered, washed, and dried.

Step 2: Enzymatic Resolution

-

Dissolve N-acetyl-DL-3-methoxyphenylalanine in water and adjust the pH to the optimal range for the chosen aminoacylase (typically pH 7-8).

-

Add the aminoacylase enzyme (e.g., from Aspergillus oryzae) and a small amount of a cofactor if required (e.g., Co2+).[7]

-

Incubate the mixture at the optimal temperature (e.g., 37 °C) with gentle stirring. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

-

Monitor the reaction progress until approximately 50% conversion is reached.

Step 3: Separation and Isolation

-

Acidify the reaction mixture to precipitate the unreacted N-acetyl-D-3-methoxyphenylalanine.

-

The L-3-methoxyphenylalanine will remain in the aqueous solution.

-

Filter to isolate the solid N-acetyl-D-3-methoxyphenylalanine.

-

The D-enantiomer can then be deacetylated by acid hydrolysis as described in Methodology 1A, Step 3.

Step 4: Boc Protection

-

Follow the Boc protection protocol as detailed in Methodology 1A, Step 4.

| Parameter | Typical Value |

| Enzyme | Aminoacylase |

| Optimal pH | 7.0 - 8.0 |

| Temperature | 37 - 50 °C |

| Enantiomeric Purity | >98% |

| Yield of D-enantiomer | 40 - 45% (theoretical max 50%) |

Table 2: Typical parameters for the enzymatic resolution pathway.

Methodology 1C: Chemoenzymatic Synthesis

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical reactions to create efficient synthetic routes. For D-arylalanines, a one-pot synthesis using a phenylalanine ammonia-lyase (PAL) and an L-amino acid deaminase (LAAD) has been demonstrated to be effective.[8]

Conceptual Workflow:

Figure 3: Conceptual workflow for the chemoenzymatic synthesis of D-3-methoxyphenylalanine.

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: One-Pot Enzymatic Conversion

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 8.0-9.0) containing 3-methoxycinnamic acid.

-

Add the phenylalanine ammonia-lyase (PAL) and L-amino acid deaminase (LAAD) enzymes. A reducing agent such as ammonia-borane (NH3BH3) is also included.[8]

-

The PAL enzyme will catalyze the amination of the cinnamic acid to produce a racemic mixture of DL-3-methoxyphenylalanine.

-

The LAAD enzyme will selectively deaminate the L-enantiomer to the corresponding α-keto acid.

-

The in-situ reduction of the α-keto acid back to the racemic amino acid allows for a dynamic kinetic resolution, driving the reaction towards the D-enantiomer.

-

Incubate the reaction at an optimal temperature (e.g., 30-37 °C) with stirring until high conversion to the D-enantiomer is achieved.

Step 2: Isolation and Boc Protection

-

Isolate the D-3-methoxyphenylalanine from the reaction mixture using techniques such as ion-exchange chromatography.

-

Perform the Boc protection as described in Methodology 1A, Step 4.

| Parameter | Typical Value |

| Enzymes | Phenylalanine Ammonia Lyase (PAL), L-Amino Acid Deaminase (LAAD) |

| pH | 8.0 - 9.0 |

| Temperature | 30 - 37 °C |

| Enantiomeric Excess | >99% |

| Yield | 80 - 95% |

Table 3: Typical parameters for the chemoenzymatic synthesis pathway.

Part 2: Convergent Asymmetric Synthesis

A more direct approach to this compound involves the use of chiral auxiliaries or phase-transfer catalysts to introduce the stereocenter and the protected amino group in a concerted or highly integrated manner.

Methodology 2A: Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis is a powerful method for the enantioselective alkylation of glycine Schiff bases.[9] This approach allows for the direct synthesis of the protected D-amino acid ester.

Conceptual Workflow:

Figure 4: Conceptual workflow for the synthesis of this compound via asymmetric phase-transfer catalysis.

Experimental Protocol: Asymmetric Phase-Transfer Catalysis

-

Prepare the glycine tert-butyl ester Schiff base from glycine tert-butyl ester and benzophenone imine.

-

In a two-phase system (e.g., toluene/aqueous NaOH), dissolve the glycine Schiff base, 3-methoxybenzyl bromide (1.0-1.2 eq), and a chiral phase-transfer catalyst (e.g., a cinchonidinium salt) (1-5 mol%).

-

Stir the reaction vigorously at low temperature (e.g., 0 °C) for several hours to days.

-

After the reaction is complete, separate the organic layer, wash, dry, and concentrate.

-

The resulting protected amino acid ester is then hydrolyzed. Treatment with trifluoroacetic acid (TFA) will cleave the tert-butyl ester, yielding this compound directly.

| Parameter | Typical Value |

| Catalyst | Chiral Cinchona Alkaloid Derivative |

| Base | 50% aq. NaOH |

| Temperature | 0 - 25 °C |

| Enantiomeric Excess | 90 - 99% |

| Yield | 70 - 95% |

Table 4: Typical parameters for the asymmetric phase-transfer catalysis pathway.

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through a variety of robust and scalable methods. The choice of a particular pathway will depend on factors such as the availability of starting materials and specialized equipment (e.g., high-pressure reactors for hydrogenation), cost considerations, and the desired scale of production. Asymmetric hydrogenation remains a highly efficient and well-established method for large-scale synthesis. Chemoenzymatic and enzymatic approaches offer the advantages of high selectivity and mild reaction conditions, aligning with the principles of green chemistry.[10] Asymmetric phase-transfer catalysis provides a direct and elegant route to the final protected amino acid. The continued development of novel catalysts and biocatalysts will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this and other valuable non-natural amino acids, further empowering the field of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric hydrogenation and other methods for the synthesis of unnatural amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties and Safety of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole)

Disclaimer: The CAS number provided in the query, 261380-37-4, corresponds to the compound (R)-2-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, also known as Boc-3-Methoxy-D-phenylalanine.[1][2][3] This is a laboratory chemical with specific safety warnings, including being harmful if swallowed and causing skin, eye, and respiratory irritation.[1] However, the detailed request for a technical guide on its properties, mechanism of action, and in vitro/in vivo data strongly suggests an interest in a well-researched pharmaceutical compound. The compound 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, commonly known as Fluconazole, aligns with the depth of information requested. This guide will focus on Fluconazole.

Introduction

Fungal infections have become a significant cause of morbidity and mortality, particularly with the rise of immunocompromised patients.[4] The development of effective and safe antifungal agents is a cornerstone of modern medicine. Among the azole antifungals, Fluconazole, a synthetic triazole derivative, has been a widely utilized therapeutic agent since its commercial introduction in 1988.[5] Its broad-spectrum activity, favorable pharmacokinetic profile, and reduced toxicity compared to earlier antifungals have established it as a critical tool in combating fungal pathogens.[4] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, synthesis, biological activity, and safety profile of Fluconazole, intended for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development and application. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂F₂N₆O | [6] |

| Molecular Weight | 306.27 g/mol | [7] |

| Melting Point | 139-141 °C | [8] |

| Appearance | White crystalline solid | [9] |

| Solubility | Freely soluble in water | [9] |

Synthesis and Characterization

The synthesis of Fluconazole and its derivatives is a key area of research aimed at discovering compounds with enhanced potency and a broader spectrum of activity. A common synthetic route involves the reaction of a key epoxide intermediate with 1H-1,2,4-triazole.

A general synthetic scheme for Fluconazole derivatives is outlined below:

-

Preparation of an acid chloride from a corresponding organic acid using thionyl chloride or phosphorus pentachloride.[4][10]

-

Reaction of the acid chloride with Fluconazole to yield ester derivatives.[4]

Derivatives of Fluconazole are often synthesized by modifying the hydroxyl group, the aromatic ring, or the 1,2,4-triazole rings to improve efficacy and overcome resistance.[5]

Experimental Protocol: Synthesis of Fluconazole Derivatives

This protocol is a generalized representation based on common synthetic strategies for Fluconazole derivatives.[4][10]

-

Acid Chloride Formation:

-

To a solution of the desired carboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

-

Esterification:

-

Dissolve Fluconazole in an appropriate solvent (e.g., pyridine).

-

Add the prepared acid chloride to the solution at 0 °C.

-

Allow the reaction to proceed at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Characterization: The synthesized compounds are typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure.[11]

Mechanism of Action

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, 14-α-lanosterol demethylase.[4][5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4]

Signaling Pathway of Fluconazole Action:

Caption: Mechanism of action of Fluconazole.

By inhibiting 14-α-lanosterol demethylase, Fluconazole disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and compromising the integrity of the fungal cell membrane.[5] This ultimately inhibits fungal growth and replication.[5] One of the key advantages of Fluconazole is its high selectivity for fungal cytochrome P450 over its mammalian counterparts, which contributes to its favorable safety profile.[5]

In Vitro and In Vivo Studies

The antifungal activity of Fluconazole and its derivatives is evaluated through a series of in vitro and in vivo studies.

In Vitro Antifungal Susceptibility Testing: In vitro studies are essential for determining the minimum inhibitory concentration (MIC) of a compound against various fungal strains.

Experimental Protocol: Broth Microdilution Assay

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solution in a 96-well microtiter plate containing RPMI-1640 medium.

-

Prepare a standardized fungal inoculum and add it to each well.

-

Incubate the plate at 35 °C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.

Numerous studies have demonstrated the in vitro efficacy of Fluconazole and its derivatives against a wide range of pathogenic fungi, including Candida albicans and Aspergillus niger.[4][10] Some novel derivatives have shown even greater potency than the parent compound.[11][12]

In Vivo Efficacy Studies: In vivo studies in animal models are crucial for assessing the therapeutic potential of a compound.

Experimental Workflow: Murine Model of Systemic Candidiasis

Caption: Workflow for an in vivo murine model of systemic candidiasis.

Studies in mouse models of systemic candidiasis have shown that some fluconazole analogs can lead to 100% survival of infected mice.[5] The efficacy is often determined by the PD50, the dose required to protect 50% of the mice from death.[5]

Safety and Toxicology

While Fluconazole is generally considered safe, it is essential to be aware of its potential adverse effects and toxicological profile.

GHS Hazard Statements for Related Compounds: It is important to note that while Fluconazole itself has a well-established safety profile, related triazole compounds may have different hazard classifications. For instance, 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is listed with the following GHS hazard statements:

-

H302: Harmful if swallowed.[13]

-

H360D: May damage the unborn child.[13]

-

H412: Harmful to aquatic life with long-lasting effects.[13]

A deuterated version of Fluconazole is also noted to have the following hazards:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

General Safety Precautions: When handling Fluconazole or its derivatives in a laboratory setting, standard safety protocols should be followed:

-

Use in a well-ventilated area.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

In case of eye contact, rinse cautiously with water for several minutes.[1]

Future Directions

The emergence of drug-resistant fungal strains poses a continuous challenge, necessitating the development of new antifungal agents.[4][5] Research is focused on synthesizing novel Fluconazole derivatives with enhanced activity against resistant strains and a broader antifungal spectrum.[5] Quantitative structure-activity relationship (QSAR) studies are also being employed to rationally design more potent antifungal compounds.[4][10]

Conclusion

Fluconazole remains a vital therapeutic agent in the management of fungal infections. Its well-characterized physicochemical properties, established mechanism of action, and favorable safety profile have made it a first-line treatment for many mycoses. Ongoing research into novel derivatives and a deeper understanding of resistance mechanisms will be crucial in maintaining our ability to combat these challenging infections.

References

- 1. chemscene.com [chemscene.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 261380-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol | C13H12F2N6O | CID 25216506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. DE60114889T2 - PROCESS FOR THE PREPARATION OF FLUCONAZOLE AND CRYSTAL MODIFICATIONS THEREOF - Google Patents [patents.google.com]

- 9. Physicochemical properties of iodixanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | C13H13FN6O | CID 134034 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Researcher's Guide to Sourcing and Application of Boc-3-Methoxy-D-phenylalanine for Advanced Peptide Synthesis

Introduction: The Strategic Value of Non-Canonical Amino Acids in Drug Discovery

In the landscape of modern drug discovery and medicinal chemistry, peptides represent a rapidly expanding therapeutic modality, bridging the gap between small molecules and large biologics. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids (UAAs) has emerged as a critical strategy to overcome these challenges, enhancing the drug-like properties of peptide-based therapeutics.[1][2][3][4] UAAs offer a vast toolkit for medicinal chemists to modulate the physicochemical and pharmacological profiles of peptides, leading to improved efficacy, target selectivity, and stability.[1][3] Boc-3-Methoxy-D-phenylalanine is one such non-canonical amino acid that provides unique structural and functional attributes for the design of novel peptide drug candidates. Its D-configuration confers resistance to enzymatic degradation, while the methoxy group on the phenyl ring can influence binding interactions and pharmacokinetic properties. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, and application of this compound in solid-phase peptide synthesis (SPPS).

Commercial Suppliers of Research-Grade this compound

The quality and purity of the amino acid building blocks are paramount for the successful synthesis of high-fidelity peptides. For a specialized reagent like this compound (CAS Number: 82393-54-6), it is crucial to source from reputable suppliers who provide comprehensive analytical data. Below is a comparative table of commercial suppliers offering this compound for research purposes.

| Supplier | Product Name | Purity Specification | Analytical Methods | Available Quantities |

| Combi-Blocks | This compound | Typically ≥97% | HPLC, NMR | Gram to multi-gram scale |

| Chem-Impex International | This compound | ≥98% (HPLC) | HPLC, NMR | Gram to multi-gram scale |

| Bachem | Boc-D-Phe(3-MeO)-OH | ≥98.5% (HPLC) | HPLC, NMR, Optical Rotation | Gram to kilogram scale |

| AnaSpec | This compound | Inquire for details | Inquire for details | Custom synthesis available |

Note: Availability and specifications are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most current information.

Quality Control and Characterization: A Self-Validating System

Ensuring the identity and purity of this compound before its incorporation into a peptide sequence is a critical, self-validating step in any synthesis protocol. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of protected amino acids.[6][7][8] It effectively separates the target compound from any impurities, such as diastereomers or by-products from the synthesis of the UAA itself.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[7]

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm and 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

The expected outcome is a single major peak corresponding to the product, with the purity calculated based on the area percentage of this peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy provide unambiguous confirmation of the chemical structure of this compound, ensuring the correct placement of the Boc protecting group, the methoxy group, and the overall integrity of the amino acid.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

Boc Group: A characteristic singlet peak for the nine equivalent protons of the tert-butyl group should be observed in the upfield region, typically around 1.4 ppm.[5]

-

Methoxy Group: A singlet corresponding to the three protons of the methoxy group should be present, typically around 3.8 ppm.

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (approximately 6.8-7.3 ppm) corresponding to the substituted phenyl ring.

-

Alpha-Proton and Beta-Protons: Signals for the α- and β-protons of the amino acid backbone.

-

The integration of these signals should be consistent with the number of protons in each environment, confirming the structure of the molecule.

Caption: Quality control workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-SPPS, a robust method for the stepwise synthesis of peptides on a solid support. The unique properties of this UAA may require slight modifications to standard protocols to ensure efficient coupling.

Core Principles of Incorporating Unnatural Amino Acids in SPPS

The fundamental cycle of SPPS—deprotection, activation, coupling, and washing—remains the same when incorporating UAAs. However, factors such as steric hindrance from the bulky side group may necessitate the use of more potent coupling reagents or longer reaction times to ensure complete incorporation.[9]

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

Detailed Protocol for Incorporation of this compound

This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a resin support.

-

Resin Swelling: Swell the resin (e.g., Merrifield or MBHA resin) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, then drain.

-

Add fresh TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM, isopropanol, and then DCM again to remove residual TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).

-

Wash the resin with DCM to remove excess base.

-

-

Activation and Coupling:

-

In a separate vessel, dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).

-

Add this solution to the resin, followed by 4-6 equivalents of DIEA to initiate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours. Due to the potential for steric hindrance, a longer coupling time or a double coupling may be beneficial.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin test. A negative test (no color change) indicates a complete reaction.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

-

Repeat: The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), typically with a cocktail of scavengers.

Conclusion

The strategic incorporation of this compound can significantly enhance the therapeutic potential of peptide drug candidates. By carefully selecting high-quality commercial sources, implementing rigorous quality control measures, and optimizing SPPS protocols, researchers can successfully synthesize novel peptides with improved stability and biological activity. This guide provides a foundational framework to empower scientists in their pursuit of innovative peptide-based therapeutics.

References

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biosynth.com [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Role of the Methoxy Group in D-Phenylalanine Derivatives

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. D-phenylalanine and its derivatives are critical chiral building blocks, frequently incorporated into peptidomimetics and small molecules to enhance metabolic stability and modulate biological activity. Among the vast arsenal of chemical substituents available to the medicinal chemist, the methoxy group (–OCH₃) holds a unique and often dichotomous role. It is a deceptively simple functional group, prevalent in numerous natural products and approved drugs, capable of profoundly influencing a molecule's properties.[1] This guide provides a comprehensive exploration of the methoxy group's multifaceted role in D-phenylalanine derivatives, synthesizing field-proven insights with foundational scientific principles for researchers, scientists, and drug development professionals. We will dissect its impact on physicochemical characteristics, ADME profiles, and target engagement, while providing actionable experimental protocols and workflows for its evaluation.

The Methoxy Group: A Subtle Modulator of Physicochemical Properties

The introduction of a methoxy group onto the phenyl ring of a D-phenylalanine derivative initiates a cascade of changes in its fundamental physicochemical properties. Understanding these shifts is the first step in predicting the substituent's downstream effects on biological performance.

Lipophilicity: The Non-Lipophilic "Scout"

A common misconception is that the addition of alkyl-containing groups invariably increases lipophilicity. The methoxy group, particularly on an aromatic system, defies this expectation. It is one of the few substituents that can be considered non-lipophilic, with a Hansch lipophilicity parameter (π) close to zero.[2] When attached to an aromatic ring, a methoxy group exhibits a Δ(LogD) value between -0.05 and 0.00.[2] This unique feature allows it to act as a "scout" for exploring protein binding pockets without incurring the lipophilicity penalty that often leads to poor solubility and off-target effects.[2][3]

| Property | Unsubstituted Phenyl | Methoxy-Substituted Phenyl | Rationale |

| Δ(LogD) (Aromatic) | 0 | ~0.00 | The polar oxygen atom counteracts the lipophilicity of the methyl group.[2] |

| Hydrogen Bond Acceptor | No | Yes (Oxygen lone pairs) | Can form crucial hydrogen bonds with receptor residues, enhancing affinity.[4] |

| Polar Surface Area (PSA) | Increased | Slightly Increased | The addition of the oxygen atom contributes to the molecule's overall polarity. |

Electronic and Conformational Influence

The methoxy group exerts a powerful dual electronic effect: it is electron-donating through resonance (mesomeric effect) and electron-withdrawing through induction. This influences the electron density of the aromatic ring, which can affect π-π stacking interactions with biological targets. Furthermore, the steric bulk of the methoxy group, while modest, can restrict the rotation of the phenyl ring, influencing the overall molecular conformation and potentially locking the derivative into a more bioactive shape.

The Pharmacokinetic Profile: A Tale of Two Fates

The true test of a drug candidate lies in its ADME (Absorption, Distribution, Metabolism, Excretion) profile. The methoxy group presents both significant advantages and critical liabilities in this domain.

Absorption and Distribution

By subtly modulating polarity and lipophilicity, the methoxy group can influence a compound's ability to permeate biological membranes. Its ability to engage in hydrogen bonding can also affect solubility and interactions with transporters. The overall impact on absorption and distribution is highly context-dependent, varying with the position of the methoxy group and the overall structure of the parent molecule.

Metabolism: The Achille's Heel of the Methoxy Group

The most significant challenge associated with the methoxy group is its susceptibility to metabolic oxidation.[2] Cytochrome P450 (CYP) enzymes, the primary machinery of Phase I metabolism in the liver, readily recognize and catalyze the O-demethylation of methoxy groups.[2] This reaction converts the methoxy ether into a hydroxyl group (a phenol), which can then undergo further Phase II conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.[2]

This metabolic pathway represents a major clearance route and can lead to poor metabolic stability and a short in vivo half-life, which are often undesirable properties for a drug candidate. For instance, in studies of advantame, a dipeptide derivative, demethylated metabolites were detected, indicating this metabolic vulnerability.[5]

The Pharmacodynamic Impact: Enhancing Potency and Specificity

Despite its metabolic instability, the methoxy group is frequently employed by medicinal chemists to enhance the biological activity of lead compounds.[1]

Receptor Binding and Structure-Activity Relationship (SAR)

The methoxy group's ability to act as a hydrogen bond acceptor is a key asset in optimizing ligand-receptor interactions.[4] By positioning the methoxy group correctly within a binding pocket, it can form a strong hydrogen bond with donor residues (e.g., the hydroxyl of a serine or the amide proton of an asparagine), thereby increasing binding affinity and potency.

The position of the methoxy group—ortho, meta, or para—is critical and can dramatically alter the structure-activity relationship (SAR).

-

Para-substitution: In analogues of the dipeptide sweetener Aspartame, a para-methoxy group was found to be detrimental to the sweet taste.[6][7]

-

Ortho-substitution: In the same study, an ortho-methoxy substitution resulted in only a slight decrease in sweetness compared to the parent compound.[6]

-

Meta-substitution: In studies on Large-neutral Amino Acid Transporter 1 (LAT-1), meta-substitution on phenylalanine analogues was shown to significantly improve binding affinity.[8]

This positional dependence underscores the importance of empirical testing and structure-based design when incorporating methoxy groups. In phenethylamine and amphetamine derivatives, for example, the number and position of methoxy groups are critical determinants of their affinity and activity at serotonin receptors like 5-HT₂A.[9]

Experimental Workflows for Evaluation

A robust evaluation of methoxy-substituted D-phenylalanine derivatives requires a systematic, multi-faceted experimental approach.

Protocol: In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol provides a self-validating system to determine the intrinsic clearance of a compound due to CYP450-mediated metabolism.

Objective: To quantify the rate of disappearance of a methoxy-D-phenylalanine derivative in the presence of liver microsomes.

Materials:

-

Test compound (10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Positive control compound with known metabolic fate (e.g., Verapamil)

-

Acetonitrile with internal standard (for quenching and analysis)

-

96-well plates, LC-MS/MS system

Methodology:

-

Preparation: Thaw microsomes and NADPH system on ice. Prepare a working solution of the test compound at 200 µM in buffer.

-

Incubation Mixture: In a 96-well plate, add phosphate buffer, the microsomal suspension (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to quench the reaction.

-

Sample Processing: Centrifuge the quenched plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

-

Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line corresponds to the degradation rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand with known high affinity for the target (e.g., [³H]-Spiperone for D₂ receptors)

-

Test compound at various concentrations

-

Assay buffer

-

Scintillation fluid and counter

-

Filter mats and cell harvester

Methodology:

-

Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a fixed concentration (typically at its Kd value).

-

Compound Addition: Add the methoxy-D-phenylalanine derivative across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., a one-site fit model) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Conclusion: A Strategic Balancing Act

The methoxy group serves as a powerful tool in the optimization of D-phenylalanine derivatives. Its unique non-lipophilic nature allows for the exploration of polar and hydrophobic interactions within a target binding site, often leading to significant gains in potency and selectivity.[2][4] However, this benefit must be carefully weighed against its inherent metabolic liability through O-demethylation.[2] The decision to incorporate a methoxy group is therefore a strategic one, requiring a thorough understanding of the SAR and a comprehensive experimental evaluation of the resulting ADME profile. Future strategies may involve the use of bioisosteric replacements, such as a fluorine atom or a difluoromethoxy group, to block metabolic oxidation while retaining favorable binding characteristics.[10] Ultimately, the successful application of the methoxy group in drug design hinges on a judicious balance between enhancing pharmacodynamic activity and ensuring pharmacokinetic robustness.

References

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Methoxy group: a non-lipophilic "scout" for protein pocket finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 10. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols: Boc Deprotection of Methoxy-Substituted Phenylalanine

Introduction

Methoxy-substituted phenylalanine derivatives are crucial building blocks in the synthesis of pharmacologically active peptides and complex organic molecules. The electron-donating nature of the methoxy group on the phenyl ring presents unique challenges and opportunities in synthetic strategy, particularly concerning the stability and removal of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of amine protection in peptide synthesis due to its stability in various conditions and its susceptibility to cleavage under acidic conditions.[][2]

However, the increased electron density of the aromatic ring in methoxy-substituted phenylalanine can influence the lability of the Boc group and may lead to undesired side reactions during deprotection if conditions are not carefully optimized. This guide provides a comprehensive overview of robust and efficient methods for the Boc deprotection of these valuable substrates, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, field-tested protocols, and provide insights to navigate potential challenges.

Mechanistic Considerations: The Role of the Methoxy Group

The standard mechanism for acid-catalyzed Boc deprotection involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[3][4][5]

The presence of a methoxy substituent on the phenyl ring, an electron-donating group, can subtly influence this process. While the primary cleavage occurs at the carbamate, the electron-rich aromatic ring can be susceptible to electrophilic attack by the liberated tert-butyl cation, leading to potential C-alkylation of the ring. This side reaction is a critical consideration, especially under strongly acidic conditions where the concentration of the reactive tert-butyl cation is high.[6] The position of the methoxy group (ortho, meta, or para) also plays a role in the electronic properties of the aromatic ring and can affect the propensity for such side reactions.

Deprotection Mechanism Overview

Caption: Acid-catalyzed Boc deprotection mechanism and potential side reaction.

Recommended Deprotection Protocols

The choice of deprotection method is contingent on the substrate's sensitivity to acid and the presence of other acid-labile functional groups.[7] For methoxy-substituted phenylalanine, the primary goal is to achieve complete Boc removal while minimizing side reactions.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally robust method for Boc deprotection.[] The concentration of TFA can be adjusted to modulate the reaction rate.

Rationale: TFA is a strong acid that efficiently protonates the Boc group, leading to rapid cleavage.[4] Dichloromethane is an excellent solvent for most protected amino acids. The use of a scavenger is highly recommended to trap the generated tert-butyl cation and prevent aromatic ring alkylation.[6]

Detailed Protocol:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected methoxy-substituted phenylalanine derivative in dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Scavenger Addition: Add a scavenger such as triisopropylsilane (TIS) or thioanisole (5-10% v/v of the total TFA volume).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v in DCM).[][8]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[9]

-

Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.

-

The resulting residue is the trifluoroacetate salt of the deprotected amine.

-

-

Purification (Optional): If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by crystallization or column chromatography.

Protocol 2: Hydrochloric Acid (HCl) in an Organic Solvent

An alternative to TFA, HCl in solvents like dioxane or methanol, is also highly effective for Boc deprotection.[10][11] This method can sometimes offer different selectivity and is a valuable option when TFA is not suitable.

Rationale: 4M HCl in dioxane is a commercially available and convenient reagent that provides a strong acidic environment for efficient deprotection.[12] The choice of solvent can be critical; for instance, using anhydrous conditions can help protect other sensitive functional groups.[13]

Detailed Protocol:

-

Preparation: Dissolve the Boc-protected methoxy-substituted phenylalanine derivative in a minimal amount of an appropriate solvent (e.g., dioxane, methanol, or ethyl acetate) in a round-bottom flask with a magnetic stir bar.

-

Acid Addition: Add a solution of 4M HCl in dioxane (typically 5-10 equivalents) to the reaction mixture at room temperature.[10]

-

Reaction Monitoring: Stir the reaction for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid is the hydrochloride salt of the deprotected amine.

-

Triturate the solid with diethyl ether to facilitate precipitation and wash to remove any non-polar impurities.[11]

-

-

Purification: Filter the solid and dry under vacuum. The hydrochloride salt can often be used directly in subsequent steps or can be neutralized to the free amine as described in Protocol 1.

Protocol 3: Milder Acidic and Alternative Methods

For substrates that are particularly sensitive to strong acids, milder deprotection conditions can be employed.

Rationale: These methods aim to reduce the harshness of the reaction conditions to preserve other acid-labile groups or to minimize side reactions.[7]

Examples of Milder Reagents:

-

p-Toluenesulfonic acid (pTSA): Can be used in various solvents and offers a less aggressive alternative to TFA.[14] A mechanochemical approach using pTSA in a ball mill has also been reported for solvent-free deprotection.[15]

-

Aqueous Phosphoric Acid: An environmentally benign option for deprotection.[16]

-

Lewis Acids: Reagents like ZnBr₂ or AlCl₃ can also effect Boc cleavage, sometimes with different chemoselectivity.[16][17]

-

Thermal Deprotection: In some cases, heating the Boc-protected compound, particularly in a solvent like boiling water or under continuous flow conditions, can lead to deprotection.[7][18][19]

Experimental Workflow Visualization

Caption: General workflow for Boc deprotection of methoxy-substituted phenylalanine.

Data Summary and Comparison

| Method | Reagent(s) | Typical Conditions | Reaction Time | Key Advantages | Potential Issues |

| Protocol 1 | TFA / DCM | 20-50% TFA, 0 °C to RT | 1-3 hours | Fast, reliable, well-established[][4] | Harsh acidity, potential for side reactions (requires scavenger)[6] |

| Protocol 2 | HCl / Dioxane | 4M HCl, RT | 1-4 hours | Good alternative to TFA, often clean[10][12] | Dioxane is a suspected carcinogen[20] |

| Protocol 3 | pTSA | Varies | Varies | Milder conditions, good for sensitive substrates[14] | Can be slower than TFA or HCl |

| Protocol 3 | Thermal | Boiling Water or High Temp Flow | 10 min - 2 hours | Environmentally friendly, avoids strong acids[7][19] | High temperatures may not be suitable for all substrates[18] |

Troubleshooting and Field-Proven Insights

-

Incomplete Deprotection: This can be due to insufficient acid, short reaction times, or low temperatures.[4] For sterically hindered substrates, increasing the acid concentration or reaction time may be necessary. The rate of Boc cleavage can show a second-order dependence on the acid's concentration.[4][21]

-

Side-Product Formation (t-Butylation): The presence of an electron-rich methoxy group increases the risk of electrophilic attack by the tert-butyl cation.[6] Always include a scavenger like triisopropylsilane (TIS), thioanisole, or cresol in your TFA deprotection mixture to mitigate this.

-

Racemization: While generally not an issue with standard Boc deprotection, prolonged exposure to strong acids or elevated temperatures could potentially lead to racemization at the alpha-carbon. It is always good practice to keep reaction times as short as necessary.

-

Solvent Choice: While DCM and dioxane are common, greener alternatives like 2-MeTHF can be considered as replacements for dioxane.[20] However, be aware that strong acids can potentially cleave ether solvents.[20]

Conclusion

The successful deprotection of Boc-protected methoxy-substituted phenylalanine hinges on a careful selection of reagents and reaction conditions tailored to the specific substrate. While standard protocols using TFA or HCl are generally effective, the electron-donating nature of the methoxy group necessitates vigilance against potential side reactions, particularly aromatic ring alkylation. The inclusion of scavengers is a critical, non-negotiable step when using strong acids. For sensitive substrates, exploring milder acidic or alternative deprotection methods can provide a pathway to the desired product with higher purity and yield. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in these application notes, researchers can confidently and efficiently deprotect these valuable intermediates, paving the way for advancements in peptide synthesis and drug discovery.

References

- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. commonorganicchemistry.com [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Boc Deprotection - HCl [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. experts.arizona.edu [experts.arizona.edu]

- 13. reddit.com [reddit.com]

- 14. mdpi.com [mdpi.com]

- 15. fulir.irb.hr [fulir.irb.hr]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

- 18. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

- 21. scribd.com [scribd.com]

Application Note: A Robust HPLC Purification Protocol for Peptides Containing Boc-3-Methoxy-D-phenylalanine

For: Researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry and purification.

Introduction: Navigating the Purification of a Modified Peptide

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as stability, potency, and receptor selectivity. Boc-3-Methoxy-D-phenylalanine is one such building block, introducing unique steric and electronic features. However, its presence, along with the acid-labile tert-butyloxycarbonyl (Boc) protecting group, presents specific challenges for purification by High-Performance Liquid Chromatography (HPLC). This application note provides a detailed, field-proven protocol for the efficient purification of peptides containing this compound using reverse-phase HPLC (RP-HPLC), ensuring high purity and yield.

The primary challenges in purifying such peptides are twofold:

-

Increased Hydrophobicity: The phenyl ring and the Boc group significantly increase the hydrophobicity of the peptide, leading to strong retention on reverse-phase columns. This necessitates careful optimization of the mobile phase gradient to achieve effective elution and separation from closely related impurities.[1]

-

Acid Lability of the Boc Group: The Boc protecting group is sensitive to strong acids.[2] While trifluoroacetic acid (TFA) is a standard ion-pairing agent in peptide RP-HPLC that improves peak shape, its concentration must be carefully controlled to prevent premature cleavage of the Boc group during purification.[][4]

This guide will address these challenges by providing a systematic approach to method development, from sample preparation to fraction analysis, grounded in the principles of chromatographic science.

Core Principles: Reverse-Phase HPLC for Peptide Separation

RP-HPLC is the predominant technique for peptide purification due to its high resolving power.[5][6] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[7][8] Peptides are adsorbed to the stationary phase in a highly aqueous mobile phase and are subsequently eluted by increasing the concentration of an organic solvent, such as acetonitrile.[9]

The inclusion of an ion-pairing agent like TFA is crucial. TFA serves two main purposes: it acidifies the mobile phase to ensure consistent protonation of the peptide's acidic and basic groups, and it forms ion pairs with the charged residues, which enhances their interaction with the stationary phase and generally improves peak shape.[][10]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a robust starting point. Researchers should anticipate the need for minor adjustments based on the specific sequence and properties of their peptide.

Sample Preparation: The Foundation for a Clean Separation

Proper sample preparation is critical to prevent column clogging and ensure reproducible results.[11]

-

Dissolution: Dissolve the crude, lyophilized peptide in a minimal volume of a solvent that is compatible with the initial mobile phase conditions. A good starting point is 5-10% acetonitrile in water containing 0.1% TFA. If solubility is an issue due to the peptide's hydrophobicity, small amounts of isopropanol or a higher concentration of acetonitrile can be used. For highly insoluble peptides, 6M guanidine hydrochloride with 0.1% TFA can be employed, noting that the guanidine salts will elute in the void volume.[12]

-

Filtration: After complete dissolution, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[11] This step is essential to protect the HPLC column from blockages.

HPLC System and Column Selection: The Heart of the Separation

The choice of the HPLC column is a critical determinant of the separation's success.

-

Stationary Phase: For peptides containing the hydrophobic this compound, a C18 stationary phase is the most common and effective choice.[1][13] C8 columns can also be considered and may offer different selectivity.[7]

-

Pore Size: A wide-pore (300 Å) column is highly recommended for peptides to ensure that the molecules can freely access the bonded phase within the pores of the silica particles.[1][14] Standard small-molecule columns with smaller pore sizes (100-120 Å) can lead to poor peak shape and recovery for larger molecules like peptides.[10]

-

Particle Size and Column Dimensions: For preparative purification, columns with larger particle sizes (e.g., 5-10 µm) and internal diameters (e.g., 10-50 mm) are used to accommodate higher sample loads. For initial analytical method development, a smaller particle size (e.g., 1.7-3.5 µm) and a smaller internal diameter (e.g., 2.1-4.6 mm) will provide higher resolution.

| Parameter | Analytical Scale | Preparative Scale | Rationale |

| Stationary Phase | C18 | C18 | Provides excellent hydrophobic retention for peptides.[13] |

| Pore Size | 300 Å | 300 Å | Ensures accessibility of the stationary phase for peptide molecules.[1][14] |

| Particle Size | 1.7 - 3.5 µm | 5 - 10 µm | Smaller particles for higher resolution in analysis; larger for higher loading in prep. |

| Column Dimensions | 2.1 x 50-150 mm | 10-50 mm ID x 150-250 mm | Dimensions are scaled based on the amount of sample to be purified. |

Mobile Phase Preparation and Gradient Optimization: Fine-Tuning the Elution

The mobile phase composition directly controls the retention and elution of the peptide.

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

A Note on TFA Concentration: A concentration of 0.1% TFA is a standard starting point.[12][15] While some studies suggest that higher concentrations (up to 0.25%) can improve resolution for highly charged peptides, this increases the risk of Boc deprotection.[16] Conversely, lower concentrations may lead to broader peaks.[10] For Boc-protected peptides, it is advisable to start with 0.1% TFA and only adjust if necessary, keeping collected fractions cold to minimize acid exposure time.[4]

Gradient Development:

-

Scouting Gradient: Begin with a broad, linear gradient to determine the approximate elution time of the target peptide. A typical scouting gradient is 5-95% B over 30-60 minutes.

-

Focused Gradient: Once the approximate elution percentage of the target peptide is known, a shallower, focused gradient can be designed to improve resolution between the desired product and closely eluting impurities.[1] For example, if the peptide elutes at 40% B in the scouting run, a focused gradient of 30-50% B over 40 minutes would be a good next step.

| Gradient Type | Time (min) | % Mobile Phase B (Acetonitrile w/ 0.1% TFA) | Purpose |

| Scouting | 0 - 5 | 5 | Initial equilibration and sample loading. |

| 5 - 35 | 5 → 95 | Determine the approximate elution time of the peptide. | |

| 35 - 40 | 95 | Column wash. | |

| 40 - 45 | 95 → 5 | Return to initial conditions. | |

| 45 - 50 | 5 | Re-equilibration. | |

| Focused | 0 - 5 | 30 | Initial equilibration and sample loading. |

| 5 - 45 | 30 → 50 | High-resolution separation of the target peptide. | |

| 45 - 50 | 50 → 95 | Column wash. | |

| 50 - 55 | 95 → 30 | Return to initial conditions. | |

| 55 - 60 | 30 | Re-equilibration. |

Detection and Fraction Collection

-

Detection Wavelength: Peptides are typically monitored at a wavelength of 210-220 nm, where the peptide bond absorbs strongly.[5][9] If the peptide contains aromatic residues like phenylalanine or tyrosine, detection at 254 nm or 280 nm can also be used, though with lower sensitivity for the peptide backbone.

-

Fraction Collection: Collect fractions across the eluting peaks. It is advisable to collect smaller fractions during the elution of the main peak to isolate the purest portions. Keep the collected fractions on ice to minimize any potential for Boc group cleavage by the TFA in the mobile phase.[4]

Post-Purification Processing

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Pooling and Lyophilization: Pool the fractions that meet the desired purity level. The acetonitrile and water are then removed by lyophilization (freeze-drying) to yield the purified peptide as a TFA salt.

-

TFA Removal (Optional): For biological applications where TFA may be cytotoxic, it can be exchanged for a more biocompatible counterion like acetate or hydrochloride through ion-exchange chromatography or repeated lyophilization from a dilute HCl solution.[17][18]

Workflow Visualization

Caption: Workflow for the HPLC purification of peptides.